Ampicillin Amino-benzeneacetaldehyde
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Overview
Description
Ampicillin Amino-benzeneacetaldehyde is a compound that combines the broad-spectrum antibiotic properties of Ampicillin with the chemical reactivity of an amino-benzeneacetaldehyde group. Ampicillin is a well-known antibiotic derived from the Penicillium mold, effective against a wide range of bacterial infections . The addition of the amino-benzeneacetaldehyde group enhances its chemical versatility, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Amino-benzeneacetaldehyde typically involves the reaction of Ampicillin with amino-benzeneacetaldehyde under controlled conditions. The process may include steps such as protection of functional groups, coupling reactions, and deprotection . High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are often used to monitor the purity and progress of the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ampicillin Amino-benzeneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Ampicillin Amino-benzeneacetaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ampicillin Amino-benzeneacetaldehyde involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycans, which leads to cell lysis and bacterial death . The amino-benzeneacetaldehyde group may enhance its binding affinity and spectrum of activity .
Comparison with Similar Compounds
Ampicillin Amino-benzeneacetaldehyde can be compared with other beta-lactam antibiotics such as:
Penicillin: Similar mechanism of action but narrower spectrum of activity.
Amoxicillin: Similar to Ampicillin but with better oral absorption.
Cephalosporins: Broader spectrum of activity and more resistant to beta-lactamases.
This compound stands out due to its unique combination of broad-spectrum antibiotic properties and chemical versatility, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C24H26N4O5S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
6-[[2-[(2-amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33) |
InChI Key |
ZHYDGVCSWXXUDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C |
Origin of Product |
United States |
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